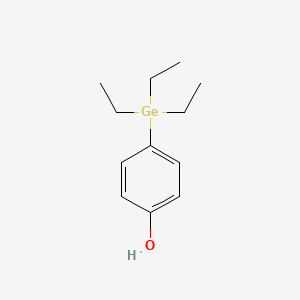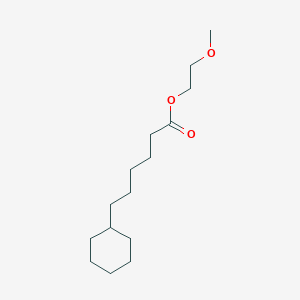
Beryllium--chromium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium–chromium (2/1) is an intermetallic compound composed of beryllium and chromium in a 2:1 ratio. This compound is known for its unique properties, which include high strength, lightweight, and resistance to corrosion. Beryllium is a steel-gray, brittle, lightweight metal, while chromium is a hard, lustrous metal known for its high melting point and resistance to tarnishing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–chromium (2/1) typically involves the direct combination of beryllium and chromium metals at high temperatures. The reaction is carried out in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react to form the intermetallic compound. The reaction can be represented as:
2Be+Cr→Be2Cr
Industrial Production Methods
Industrial production of beryllium–chromium (2/1) involves similar high-temperature processes. The metals are melted together in an electric arc furnace or induction furnace under a controlled atmosphere. The molten mixture is then cooled to form the intermetallic compound. This method ensures the purity and homogeneity of the final product .
Chemical Reactions Analysis
Types of Reactions
Beryllium–chromium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form beryllium oxide and chromium oxide.
Reduction: It can be reduced back to its constituent metals under certain conditions.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Other metal halides or oxides in a molten state.
Major Products
Oxidation: Beryllium oxide (BeO) and chromium oxide (Cr2O3).
Reduction: Beryllium and chromium metals.
Substitution: New intermetallic compounds depending on the substituting metal
Scientific Research Applications
Beryllium–chromium (2/1) has several scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical implants and devices due to its biocompatibility and resistance to corrosion.
Medicine: Studied for its potential use in radiation therapy equipment due to its ability to withstand high radiation doses.
Industry: Used in aerospace and defense industries for manufacturing lightweight, high-strength components.
Mechanism of Action
The mechanism by which beryllium–chromium (2/1) exerts its effects is primarily through its structural and chemical properties. The compound’s high strength and lightweight make it ideal for applications requiring durable materials. Its resistance to corrosion and oxidation allows it to maintain its properties in harsh environments. The molecular targets and pathways involved include interactions with other metals and compounds, leading to the formation of stable intermetallic phases .
Comparison with Similar Compounds
Similar Compounds
Beryllium–copper (2/1): Known for its high strength and electrical conductivity.
Beryllium–aluminum (2/1): Known for its lightweight and high thermal conductivity.
Chromium–nickel (2/1): Known for its corrosion resistance and high-temperature stability.
Uniqueness
Beryllium–chromium (2/1) is unique due to its combination of high strength, lightweight, and resistance to corrosion. Unlike beryllium–copper, it does not have high electrical conductivity but offers better resistance to oxidation. Compared to beryllium–aluminum, it provides higher strength and durability. Unlike chromium–nickel, it is lighter and offers better performance in applications where weight is a critical factor .
Properties
CAS No. |
12232-30-3 |
|---|---|
Molecular Formula |
Be2Cr |
Molecular Weight |
70.020 g/mol |
InChI |
InChI=1S/2Be.Cr |
InChI Key |
JQCQJBQLTMXXHX-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Be].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
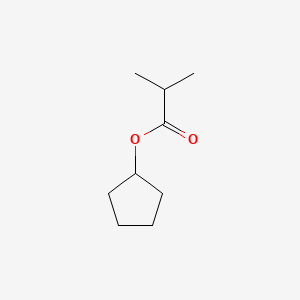
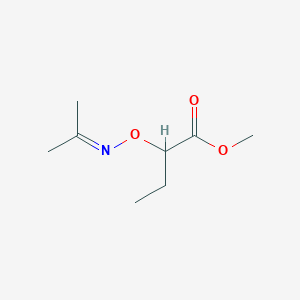

![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
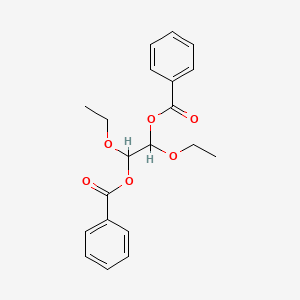

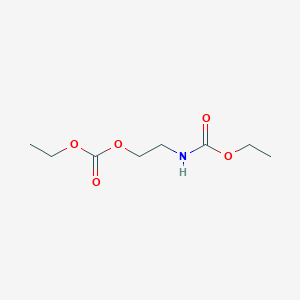
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
